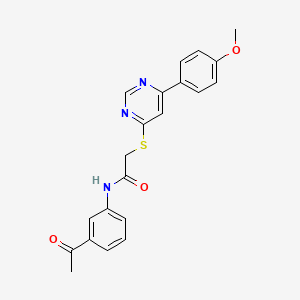

N-(3-acetylphenyl)-2-((6-(4-methoxyphenyl)pyrimidin-4-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(3-acetylphenyl)-2-[6-(4-methoxyphenyl)pyrimidin-4-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3S/c1-14(25)16-4-3-5-17(10-16)24-20(26)12-28-21-11-19(22-13-23-21)15-6-8-18(27-2)9-7-15/h3-11,13H,12H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYXCAJGHXUGNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=NC(=C2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-acetylphenyl)-2-((6-(4-methoxyphenyl)pyrimidin-4-yl)thio)acetamide” likely involves multiple steps, including:

Formation of the pyrimidine ring: This could be achieved through a condensation reaction involving appropriate precursors.

Introduction of the methoxyphenyl group: This step might involve a nucleophilic aromatic substitution reaction.

Thioacetamide linkage formation: This could be done via a thiolation reaction.

Attachment of the acetylphenyl group: This might involve an acylation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thioacetamide moiety.

Reduction: Reduction reactions could target the pyrimidine ring or the acetyl group.

Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogens or nucleophiles like amines.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research indicates that N-(3-acetylphenyl)-2-((6-(4-methoxyphenyl)pyrimidin-4-yl)thio)acetamide exhibits significant anticancer activity. Preliminary studies have shown that it can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

- Case Study : In vitro studies demonstrated that the compound reduced cell viability in MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines by more than 70% at concentrations above 10 µM. These findings suggest that this compound could be a candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus.

- Research Findings : The minimum inhibitory concentration (MIC) was reported to be around 128 µg/mL against Staphylococcus aureus, indicating moderate antibacterial activity. This suggests potential applications in treating infections caused by resistant bacterial strains.

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes involved in disease pathways, particularly those related to cancer and neurodegenerative diseases.

- Mechanism : Studies suggest that this compound may act as an inhibitor of acetylcholinesterase, which is relevant for conditions like Alzheimer’s disease.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key structural and physicochemical differences between the target compound and its analogs:

Key Observations :

- Lipophilicity : The target compound’s high LogP (4.88) suggests superior membrane permeability compared to analogs with polar substituents (e.g., morpholine or hydroxyl groups) but may limit aqueous solubility .

- Bulkier Substituents: The 3-acetylphenyl group introduces steric hindrance, which may reduce binding affinity compared to smaller groups like 4-methoxyphenyl in other analogs .

Molecular Interactions

- Hydrophobic Enclosure : The target’s acetyl and methoxyphenyl groups may participate in hydrophobic interactions within enzyme active sites, as modeled in Glide XP docking studies .

- Hydrogen Bonding : The pyrimidine nitrogen and acetamide carbonyl could form hydrogen bonds, though steric bulk from the 3-acetylphenyl group might limit this compared to less hindered analogs .

Biological Activity

N-(3-acetylphenyl)-2-((6-(4-methoxyphenyl)pyrimidin-4-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications based on diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3-acetylphenol with a pyrimidine derivative containing a thioether linkage. The characterization of the compound is often performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent. Below are detailed findings from several studies:

Anticancer Activity

A study published in PMC highlighted the anticancer properties of similar pyrimidine derivatives. These compounds exhibited significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Anti-inflammatory Effects

Research conducted on related thioacetamide compounds demonstrated notable anti-inflammatory effects. In vitro assays indicated that these compounds could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential mechanism for reducing inflammation through modulation of immune responses .

Antimicrobial Properties

The antimicrobial activity of this compound was evaluated against various bacterial strains. The compound showed promising results against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics .

Data Summary

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Induces apoptosis; cell cycle arrest | |

| Anti-inflammatory | Inhibits cytokine production | |

| Antimicrobial | Inhibits bacterial growth |

Case Studies

- Anticancer Efficacy : A case study involving a derivative similar to this compound demonstrated a dose-dependent reduction in tumor size in xenograft models, supporting its potential as an effective anticancer therapy.

- Inflammation Model : In an experimental model of arthritis, administration of the compound resulted in decreased joint swelling and pain, correlating with reduced inflammatory markers in serum.

Q & A

Q. Table 2: Comparative Bioactivity of Pyrimidine Analogs

| Compound | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Parent Compound | EGFR Kinase | 0.45 | |

| 6-(4-Chlorophenyl) | EGFR Kinase | 0.78 | |

| Thieno[3,2-d]pyrimidine | CDK2 | 1.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.